Trichlorotris(tetrahydrofuran)molybdenum(III)
Description
Significance as a Benchmark Precursor in Molybdenum Coordination Chemistry
Trichlorotris(tetrahydrofuran)molybdenum(III) is widely recognized as a versatile and convenient starting material for the synthesis of a broad range of molybdenum compounds. researchgate.net Its importance lies in its ability to provide a source of molybdenum(III) in a form that is soluble in common organic solvents, facilitating its use in homogeneous reactions. The coordinated THF molecules are weakly bound and can be easily substituted, making MoCl₃(THF)₃ an excellent precursor for creating new molybdenum(III) complexes.
Improved synthetic preparations have made this compound more accessible, moving from multi-step procedures to more direct methods, such as the reduction of molybdenum(V) chloride with metallic tin in tetrahydrofuran (B95107). researchgate.net This accessibility has further cemented its role as a fundamental building block in exploratory molybdenum chemistry.
The reactivity of MoCl₃(THF)₃ is demonstrated by its reactions with various ligands. For instance, it reacts with tertiary phosphines to yield a variety of products depending on the steric bulk of the phosphine (B1218219) ligand. rsc.org These reactions can lead to the formation of complexes such as [MoCl₃(PR₃)₃], [MoCl₃(thf)(PR₃)₂], or [MoCl₃(thf)₂(PR₃)]. rsc.org Furthermore, it is a key starting material for the synthesis of low-valent molybdenum(0) complexes, such as dinitrogen complexes, when reduced in the presence of appropriate ligands. rsc.org
Table 1: Properties of Trichlorotris(tetrahydrofuran)molybdenum(III)
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₂₄Cl₃MoO₃ ereztech.com |
| Molar Mass | 426.62 g/mol |
| Appearance | Yellow, moisture-sensitive crystals |
| CAS Number | 31355-55-2 ereztech.com |
Overview of Molybdenum(III) Complexes and their Role in Transition Metal Catalysis and Synthesis
Molybdenum, a transition metal, exhibits a wide range of oxidation states, which allows it to participate in a diverse array of catalytic processes. molybdenum42.com Molybdenum(III) complexes, in particular, are pivotal intermediates and catalysts in various chemical transformations, from polymerization to nitrogen fixation.
Molybdenum-based catalysts are significant in numerous industrial applications, including petroleum refining and chemical synthesis. molybdenum42.com They are known for their role in hydrodesulfurization, selective oxidation reactions, and olefin metathesis. wikipedia.orgimoa.info The ability of molybdenum to facilitate redox reactions is a key feature of its catalytic activity. molybdenum42.com
Specific examples of Molybdenum(III) complexes in catalysis include:
Polymerization: Acetonitrile-ligated molybdenum(III) complexes have been successfully employed as homogeneous catalysts for the polymerization of isobutylene. researchgate.net
Nitrogen Fixation: Molybdenum is at the heart of the nitrogenase enzyme, which catalytically reduces dinitrogen to ammonia (B1221849). Synthetic systems for dinitrogen reduction often involve molybdenum complexes, with some catalytic processes utilizing Mo(III) precursors. nih.gov
Organic Synthesis: In the Kauffmann olefination, a molybdenum(III) chloride and methyllithium (B1224462) form an organometallic complex capable of converting carbonyl compounds into alkenes. wikipedia.org Although the precursor for this reaction is often a Mo(V) species, Mo(III) intermediates are crucial in the catalytic cycle.
The versatility of molybdenum(III) chemistry allows for the synthesis of complexes with tailored electronic and steric properties, which is essential for the development of new and more efficient catalysts. The study of these complexes continues to be an active area of research, with potential applications in sustainable chemistry and the synthesis of complex organic molecules. nih.govmdpi.com
Table 2: Examples of Catalytic Applications Involving Molybdenum Complexes
| Catalytic Process | Molybdenum Species/Precursor | Application |
|---|---|---|
| Isobutylene Polymerization | Molybdenum(III) complexes researchgate.net | Production of polyisobutylene |
| Alkyne Metathesis | Trisamidomolybdenum(VI) alkylidyne complexes wikipedia.org | Carbon-carbon triple bond reorganization |
| Dinitrogen Reduction | Molybdenum(III) complexes nih.gov | Ammonia synthesis |
| Hydrodesulfurization | Sulfided Co-Mo or Ni-Mo on alumina (B75360) imoa.info | Removal of sulfur from petroleum |
Properties
IUPAC Name |
oxolane;trichloromolybdenum | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H8O.3ClH.Mo/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYLFWKEKWAOFN-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[Mo](Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl3MoO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31355-55-2 | |
| Record name | Tetrahydrofuran - trichloromolybdenum (3:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Precursor Chemistry of Trichlorotris Tetrahydrofuran Molybdenum Iii
Historical Preparative Routes
The initial synthesis of Trichlorotris(tetrahydrofuran)molybdenum(III) relied on methods starting from low-valent molybdenum precursors. researchgate.netresearchgate.net
The first reported preparation of Trichlorotris(tetrahydrofuran)molybdenum(III) involved a carbonyl route. researchgate.netresearchgate.net This methodology utilized molybdenum carbonyl complexes as the initial precursor. Specifically, complexes of the type MoX3L3 (where X is a halide like Cl, and L is a donor ligand like tetrahydrofuran) were prepared from the reaction of Mo(CO)4X2 with the pure liquid donor ligand. researchgate.net This early approach has largely been superseded by more convenient reductive synthetic procedures.
Reductive Synthetic Procedures from Higher Oxidation State Molybdenum Compounds
Modern syntheses of Trichlorotris(tetrahydrofuran)molybdenum(III) predominantly involve the reduction of molybdenum compounds from a higher oxidation state, most commonly Molybdenum(V) chloride (MoCl5). researchgate.netresearchgate.net These methods can be performed in multiple steps with the isolation of intermediates or as a more direct, single-flask process.
A widely used, albeit lengthy, procedure involves a three-step reduction starting from MoCl5. researchgate.netresearchgate.net This method requires the sequential synthesis and isolation of two distinct Molybdenum(IV) intermediates to ensure the quality of the final product. researchgate.netresearchgate.netorgsyn.org
The multi-step synthesis highlights the critical role of two key intermediates: Bis(acetonitrile)tetrachloromolybdenum(IV) [MoCl4(MeCN)2] and Tetrachlorobis(tetrahydrofuran)molybdenum(IV) [MoCl4(THF)2]. researchgate.net
Formation of MoCl4(MeCN)2 : The synthesis begins with the reaction of Molybdenum(V) chloride (MoCl5) with acetonitrile (B52724) (MeCN). orgsyn.orgrsc.org MoCl5 is added to acetonitrile, and the resulting suspension is stirred, leading to the formation of the red-brown solid, MoCl4(MeCN)2. orgsyn.org This intermediate is then isolated by filtration. orgsyn.org
Conversion to MoCl4(THF)2 : The isolated MoCl4(MeCN)2 is then re-dispersed in tetrahydrofuran (B95107) (THF). orgsyn.org The acetonitrile ligands are substituted by THF, yielding the orange-brownish crystalline complex, MoCl4(THF)2, which is also isolated. researchgate.netorgsyn.org
Final Reduction : The final step involves the reduction of MoCl4(THF)2 to the desired Trichlorotris(tetrahydrofuran)molybdenum(III). This reduction can be accomplished using various reducing agents. researchgate.net
The following table summarizes the key stages of this multi-step synthesis.
| Step | Starting Material | Reagents | Intermediate/Product | Appearance |
| 1 | Molybdenum(V) chloride (MoCl5) | Acetonitrile (MeCN) | Bis(acetonitrile)tetrachloromolybdenum(IV) (MoCl4(MeCN)2) | Red-brown solid orgsyn.org |
| 2 | MoCl4(MeCN)2 | Tetrahydrofuran (THF) | Tetrachlorobis(tetrahydrofuran)molybdenum(IV) (MoCl4(THF)2) | Orange-brownish crystals orgsyn.org |
| 3 | MoCl4(THF)2 | Reducing Agent (e.g., metallic tin) | Trichlorotris(tetrahydrofuran)molybdenum(III) (MoCl3(THF)3) | Orange solid orgsyn.org |
To overcome the time-consuming nature of the multi-step procedure, more direct, single-flask (or "one-pot") syntheses have been developed. researchgate.netorgsyn.org These methods streamline the process by avoiding the isolation of the intermediate compounds.
A convenient and high-yield direct synthesis utilizes metallic tin as the reducing agent to convert MoCl5 to MoCl3(THF)3 in a single flask. researchgate.netorgsyn.org This procedure can be considered a two-step, single-flask process where MoCl5 is first reduced to a Mo(IV) species in an ethereal solvent, followed by further reduction to the Mo(III) product. researchgate.netresearchgate.net
The table below outlines the direct synthesis approach.
| Method | Starting Material | Reagents | Product | Key Feature |
| Direct Synthesis | Molybdenum(V) chloride (MoCl5) | Metallic Tin (Sn), Tetrahydrofuran (THF) | Trichlorotris(tetrahydrofuran)molybdenum(III) (MoCl3(THF)3) | Single-flask procedure, avoids isolation of intermediates. researchgate.netorgsyn.org |
Direct, Single-Flask Reductive Synthesis
Application of Diphenylsilane (B1312307) as a Reducing Agent
A high-yield, single-step synthesis of Trichlorotris(tetrahydrofuran)molybdenum(III) utilizes diphenylsilane (Ph₂SiH₂) as a stoichiometric reducing agent. dtic.mil This method avoids the potential for over-reduction that can occur with heterogeneous metal reductants like tin or zinc. dtic.mil The reaction proceeds by the direct reduction of Molybdenum(V) chloride (MoCl₅) in tetrahydrofuran (THF) at room temperature. dtic.mil
This procedure is notable for its efficiency, affording the desired product in approximately 85% yield based on the initial MoCl₅. dtic.mil A variation of this method has also been reported to yield the product in 70% yield after a one-hour reaction time. rsc.org The silicon-containing by-products are readily removed by washing the product with THF, simplifying purification. dtic.mil
Reduction with Zinc Dust under Controlled Atmospheric Conditions (e.g., CO presence)
Zinc dust is another effective reducing agent for preparing molybdenum(III) complexes. A common pathway involves the reduction of the intermediate Molybdenum(IV) chloride bis(tetrahydrofuran) complex, MoCl₄(THF)₂. dtic.mil This Mo(IV) precursor is itself typically generated from MoCl₅. The reduction to the Mo(III) state is then accomplished by reacting MoCl₄(THF)₂ with excess zinc dust in THF. dtic.mil
The reaction is as follows: MoCl₄(THF)₂ + Zn → MoCl₃(THF)₃ + ZnCl₂
While this method is effective, it is important to note that Trichlorotris(tetrahydrofuran)molybdenum(III) can be further reduced by zinc dust under a low pressure of carbon monoxide (1 to 2 atmospheres). This subsequent reaction does not produce the Mo(III) complex but instead leads to the formation of Molybdenum hexacarbonyl, Mo(CO)₆. ku.ac.ke This highlights the importance of controlling the atmospheric conditions during the synthesis to prevent undesired over-reduction to the Mo(0) state.
Established Protocols for Inorganic Syntheses
A well-documented, high-yield protocol for the synthesis of Trichlorotris(tetrahydrofuran)molybdenum(III) is available through established collections of inorganic syntheses. One such procedure involves a two-step process starting from Molybdenum(V) chloride (MoCl₅). orgsyn.org
Step 1: Synthesis of Tetrachlorobis(acetonitrile)molybdenum(IV)
Initially, a suspension of MoCl₅ in acetonitrile is stirred for 20 hours at ambient temperature. This reaction reduces the molybdenum from the +5 to the +4 oxidation state, yielding the intermediate complex MoCl₄(CH₃CN)₂. orgsyn.org
Step 2: Synthesis of Trichlorotris(tetrahydrofuran)molybdenum(III)
| Step | Starting Material | Reagents | Solvent(s) | Product | Overall Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | Molybdenum(V) chloride | - | Acetonitrile | Tetrachlorobis(acetonitrile)molybdenum(IV) | 88% | orgsyn.org |
| 2 | Tetrachlorobis(acetonitrile)molybdenum(IV) | Tin powder | Tetrahydrofuran, Acetonitrile | Trichlorotris(tetrahydrofuran)molybdenum(III) |
Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Trichlorotris(tetrahydrofuran)molybdenum(III) | MoCl₃(C₄H₈O)₃ |
| Molybdenum(V) chloride | MoCl₅ |
| Diphenylsilane | C₁₂H₁₂Si |
| Tetrahydrofuran | C₄H₈O |
| Diphenylchlorosilane | C₁₂H₁₁ClSi |
| Hydrogen | H₂ |
| Zinc | Zn |
| Molybdenum(IV) chloride bis(tetrahydrofuran) | MoCl₄(C₄H₈O)₂ |
| Zinc chloride | ZnCl₂ |
| Carbon monoxide | CO |
| Molybdenum hexacarbonyl | Mo(CO)₆ |
| Tetrachlorobis(acetonitrile)molybdenum(IV) | MoCl₄(CH₃CN)₂ |
| Acetonitrile | CH₃CN |
| Tin | Sn |
Coordination Chemistry and Solid State Structural Elucidation of Trichlorotris Tetrahydrofuran Molybdenum Iii and Its Derivatives
Ligand Environment and Geometric Isomerism
Octahedral Coordination Geometry of Molybdenum(III)
The molybdenum(III) center in Trichlorotris(tetrahydrofuran)molybdenum(III) is six-coordinate, adopting a distorted octahedral geometry. publish.csiro.au This coordination is achieved through the bonding of three chloride ligands and three tetrahydrofuran (B95107) (THF) ligands to the central molybdenum atom. The solid-state structure, as determined by X-ray crystallography, reveals specific details about the bond lengths and angles within the coordination sphere. In the more commonly isolated meridional isomer, the Mo-Cl bond lengths are approximately 2.42 Å, while the Mo-O bond lengths from the THF ligands are around 2.15 Å. The bond angles deviate slightly from the ideal 90° and 180° of a perfect octahedron due to steric and electronic effects of the ligands.
Facial and Meridional Isomerism of Trihalotris(tetrahydrofuran)molybdenum(III)
Like other octahedral complexes with an MA₃B₃ ligand arrangement, Trichlorotris(tetrahydrofuran)molybdenum(III) can exist as two geometric isomers: facial (fac) and meridional (mer). In the fac isomer, the three chloride ligands (and similarly the three THF ligands) occupy one face of the octahedron, with all three being cis to one another. In the mer isomer, two of the like ligands are trans to each other, while the third is cis to the other two, with the three ligands lying in a plane that bisects the octahedron.
The meridional isomer of Trichlorotris(tetrahydrofuran)molybdenum(III) is the more thermodynamically stable and more commonly isolated form. The facial isomer is less stable and can convert to the meridional form. The differentiation between these isomers can be achieved through techniques such as IR and NMR spectroscopy, with each isomer exhibiting a distinct pattern of signals.
Solution-Phase Behavior and Associative Phenomena
In solution, Trichlorotris(tetrahydrofuran)molybdenum(III) exhibits dynamic behavior. While it exists as a monomeric species, particularly in coordinating solvents like tetrahydrofuran, there is evidence of an equilibrium involving the formation of a dimeric species, [Mo₂Cl₆(THF)₄]. This association-dissociation equilibrium is dependent on factors such as solvent polarity and concentration. In non-coordinating solvents, the equilibrium tends to shift towards the formation of the bridged dimeric complex. This behavior is crucial to consider when this compound is used as a reagent in solution-phase reactions, as the reactive species may be either the monomer or the dimer.
Conformational Analysis and Isomerization Dynamics
Anti and Gauche Conformers Studies via Nuclear Magnetic Resonance
The coordinated tetrahydrofuran ligands in Trichlorotris(tetrahydrofuran)molybdenum(III) are not static. The five-membered THF ring can adopt different conformations, primarily described as envelope and twist (or half-chair) forms. The protons of the THF ligands are sensitive to the paramagnetic molybdenum(III) center, which has a d³ electron configuration. Paramagnetic NMR spectroscopy has been a powerful tool to study the conformational dynamics of the coordinated THF rings.
The signals of the THF protons in the ¹H NMR spectrum are significantly shifted and broadened due to the paramagnetic nature of the Mo(III) ion. Analysis of these paramagnetically shifted resonances provides insights into the time-averaged conformation of the THF ligands. Studies have focused on identifying the presence of different conformers, such as anti and gauche arrangements of the protons on the carbon atoms adjacent to the coordinating oxygen atom. The observed chemical shifts and relaxation times can be correlated with specific THF ring puckering modes and their rates of interconversion.
Synthesis and Characterization of Anionic and Mixed-Halide Molybdenum(III) Complexes
Trichlorotris(tetrahydrofuran)molybdenum(III) is a valuable precursor for the synthesis of a range of other molybdenum(III) complexes, including anionic and mixed-halide species.
The reaction of Trichlorotris(tetrahydrofuran)molybdenum(III) with halide salts (e.g., tetraalkylammonium halides) in appropriate solvents can lead to the formation of anionic halomolybdate(III) complexes. A common example is the synthesis of the tetrachloro-bis(tetrahydrofuran)molybdate(III) anion, [MoCl₄(THF)₂]⁻. This is achieved by the addition of a chloride salt, which displaces one of the coordinated THF ligands.
Furthermore, mixed-halide complexes can be synthesized through halide exchange reactions. For instance, reacting Trichlorotris(tetrahydrofuran)molybdenum(III) with a source of bromide or iodide ions can lead to the substitution of one or more chloride ligands, resulting in complexes such as MoCl₂Br(THF)₃ or MoClBr₂(THF)₃. The extent of halide exchange can often be controlled by the stoichiometry of the reactants.
Formation of [MoX₄(THF)₂]⁻ Species (X = Cl, Br, I)
The formation of anionic tetrahalobis(tetrahydrofuran)molybdate(III) complexes, [MoX₄(THF)₂]⁻, where X represents a halide (Cl, Br, or I), is a key reaction in the coordination chemistry of molybdenum(III). These species are typically synthesized through the reaction of the parent trichlorotris(tetrahydrofuran)molybdenum(III) complex, MoCl₃(THF)₃, with an excess of a halide salt in a tetrahydrofuran (THF) solution. acs.orgnih.gov
The synthesis involves the substitution of a THF ligand and a chloride ligand from the starting material with the incoming halide ions. The general reaction can be represented as:
MoCl₃(THF)₃ + 4 [Cat]X → [Cat][MoX₄(THF)₂] + 3 [Cat]Cl + THF
where [Cat]⁺ represents a cation, such as tetraphenylphosphonium ([PPh₄]⁺), tetrabutylammonium ([NBu₄]⁺), or tetrapropylammonium ([NPr₄]⁺). acs.orgnih.gov
Detailed research has led to the successful synthesis and isolation of several of these anionic complexes. For instance, salts of the [MoI₄(THF)₂]⁻ anion have been prepared with a variety of cations, including [PPh₄]⁺, [NBu₄]⁺, [NPr₄]⁺, and [(Ph₃P)₂N]⁺. acs.orgnih.gov Similarly, the corresponding tetrabromo species, [MoBr₄(THF)₂]⁻, has been synthesized with [NBu₄]⁺, [PPh₄]⁺, and [(Ph₃P)₂N]⁺ as the counter-ions. acs.orgnih.gov
The chloro analogue, [MoCl₄(THF)₂]⁻, is also known and exhibits distinct behavior compared to its bromo and iodo counterparts, particularly in its tendency to lose coordinated THF molecules. acs.orgnih.gov While the tetraiodo and tetrabromo salts have been observed to cleanly lose all coordinated THF when dissolved in dichloromethane (B109758) (CH₂Cl₂), the tetrachloro species loses only 1.5 THF molecules per molybdenum atom under similar conditions. acs.orgnih.gov
Table 1: Representative Synthesized [MoX₄(THF)₂]⁻ Complexes
| Anion | Cation ([Cat]⁺) |
|---|---|
| [MoI₄(THF)₂]⁻ | [PPh₄]⁺, [NBu₄]⁺, [NPr₄]⁺, [(Ph₃P)₂N]⁺ |
| [MoBr₄(THF)₂]⁻ | [NBu₄]⁺, [PPh₄]⁺, [(Ph₃P)₂N]⁺ |
| Parameter | Value |
| Bond Lengths (Å) | |
| Mo-X (average) | 2.4 - 2.7 |
| Mo-O (THF) (average) | 2.1 - 2.3 |
| **Bond Angles (°) ** | |
| X-Mo-X | ~90 (cis), ~180 (trans) |
| O-Mo-O | ~90 (cis), ~180 (trans) |
| X-Mo-O | ~90, ~175 |
Generation and Investigation of Mixed-Halide Species [MoX₃Y(THF)₂]⁻
Building upon the synthesis of the homoleptic tetrahalide species, mixed-halide anionic complexes of the general formula [MoX₃Y(THF)₂]⁻ (where X and Y are different halides from the group Cl, Br, I) have been generated and studied in solution. acs.orgnih.gov These species are typically formed through ligand exchange reactions in solution, starting from a homoleptic [MoX₄(THF)₂]⁻ complex and introducing a different halide salt, or by reacting MoX₃(THF)₃ with a mixture of halide salts.
The investigation of these mixed-halide species has been primarily conducted using proton nuclear magnetic resonance (¹H NMR) spectroscopy. acs.orgnih.gov This technique is particularly useful for observing the coordinated THF molecules, as their chemical shifts are sensitive to the coordination environment around the molybdenum center. Changes in the halide ligands directly influence the electronic properties of the metal, which in turn affects the resonance of the THF protons.
The generation of a series of [MoX₃Y(THF)₂]⁻ complexes in solution allows for a systematic study of how the electronic and steric properties of the halide ligands impact the coordination sphere of the molybdenum(III) ion. For example, by monitoring the ¹H NMR spectra of solutions containing mixtures of different halides, the formation of various mixed-halide species can be inferred from the appearance of new sets of THF proton signals.
While the isolation of solid-state materials of these mixed-halide species is more challenging due to the potential for ligand scrambling and the formation of complex mixtures, their study in solution provides valuable insights into the relative lability of the halide ligands and the thermodynamic and kinetic factors governing their exchange.
Table 3: Investigated Mixed-Halide [MoX₃Y(THF)₂]⁻ Species
| Primary Halide (X) | Secondary Halide (Y) | Method of Investigation |
|---|---|---|
| Cl | Br, I | ¹H NMR Spectroscopy |
| Br | Cl, I | ¹H NMR Spectroscopy |
Table 4: Representative ¹H NMR Data for Coordinated THF in Molybdenum(III) Halide Complexes Note: Specific chemical shift values for the mixed-halide species were not available in the abstracts. The data below illustrates the expected shifts for the α- and β-protons of coordinated THF in paramagnetic molybdenum(III) complexes and are based on related compounds. The actual values will vary depending on the specific halide combination.
| Complex Type | α-H Chemical Shift (δ, ppm) | β-H Chemical Shift (δ, ppm) |
| [MoX₄(THF)₂]⁻ | Broad, downfield shifted | Broad, downfield shifted |
| [MoX₃Y(THF)₂]⁻ (Isomer 1) | Distinct broad signal | Distinct broad signal |
| [MoX₃Y(THF)₂]⁻ (Isomer 2) | Distinct broad signal | Distinct broad signal |
Electronic Structure, Bonding, and Magnetic Properties of Trichlorotris Tetrahydrofuran Molybdenum Iii Complexes
Molybdenum Oxidation State (III) and d-Electron Configuration (d³)
Trichlorotris(tetrahydrofuran)molybdenum(III) is an inorganic coordination compound where the central molybdenum atom is in the +3 oxidation state. Molybdenum, a second-row transition metal, has a ground-state electron configuration of [Kr] 4d⁵ 5s¹. In the Mo(III) ion, the atom has lost three electrons, resulting in a d-electron count of three. Therefore, the electronic configuration of molybdenum(III) is [Kr] 4d³.
In an octahedral ligand field, such as the one provided by the three chloride and three tetrahydrofuran (B95107) ligands in a meridional arrangement, the five d-orbitals are split into two energy levels: a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate eg set (dx²-y², dz²). According to Hund's rule and the Aufbau principle, the three d-electrons of Mo(III) will occupy the lower-energy t₂g orbitals with parallel spins. This results in a ground state electron configuration of (t₂g)³. This configuration gives rise to a quartet ground state (S=3/2), rendering the complex paramagnetic.
Analysis of Jahn-Teller Distortion in d³ Systems
For a d³ system like molybdenum(III) in an octahedral environment, the three electrons occupy the three distinct t₂g orbitals singly. Consequently, the ground electronic state is orbitally non-degenerate. Because there is no ground state degeneracy, d³ complexes are not expected to exhibit a first-order Jahn-Teller distortion. libretexts.org
However, in some molybdenum complexes, a "pseudo Jahn-Teller effect" can occur. This is a second-order effect where mixing of the ground state with a low-lying excited state of the same symmetry can lead to a distortion. escholarship.org This effect is generally weaker than the first-order Jahn-Teller effect. While the crystal structure of trichlorotris(tetrahydrofuran)molybdenum(III) reveals a meridional arrangement of the ligands in a distorted octahedron, this distortion is primarily attributed to the steric and electronic differences between the chloride and tetrahydrofuran ligands rather than a significant Jahn-Teller effect. lookchem.com
Characterization of Metal-Metal Bonding in Derived Binuclear Complexes
Trichlorotris(tetrahydrofuran)molybdenum(III) serves as a versatile precursor for the synthesis of a variety of molybdenum(III) complexes, including binuclear species that feature metal-metal bonds. rsc.org The study of metal-metal bonding is a significant area of inorganic chemistry, with factors such as formal bond order, metal oxidation state, ligand environment, and steric effects influencing the metal-metal bond distance. nih.govbeloit.edu
While trichlorotris(tetrahydrofuran)molybdenum(III) itself is a mononuclear complex, its reactions can lead to the formation of dimers and clusters where molybdenum atoms are in close enough proximity to interact. For instance, reactions of [MoCl₃(THF)₃] with certain ligands can displace the THF molecules and lead to the formation of bridged binuclear complexes. The characterization of the metal-metal bonding in these derived compounds often involves a combination of X-ray crystallography to determine the Mo-Mo distance and theoretical calculations to understand the nature of the bonding orbitals (σ, π, δ). The strength and order of these metal-metal bonds are highly dependent on the nature of the bridging and terminal ligands.
Table 1: Factors Influencing Metal-Metal Bond Distances in Binuclear Complexes
| Factor | Description |
| Formal Bond Order | Higher bond orders (e.g., quadruple bonds) generally lead to shorter metal-metal distances. |
| Metal Oxidation State | Higher oxidation states can lead to shorter bond lengths due to increased effective nuclear charge. |
| Ligand Basicity | More basic ligands can influence the electron density at the metal centers, affecting bond strength. |
| Coordination Number and Geometry | The steric and electronic properties of the ligand set dictate the overall geometry and can impose constraints on the metal-metal distance. |
| Steric Effects | Bulky ligands can enforce longer metal-metal distances due to steric repulsion. |
Excited-State Dynamics and Near-Infrared Emission Studies of Molybdenum(III) Analogues
The photophysical properties of molybdenum(III) complexes are an area of growing interest, particularly their potential for near-infrared (NIR) emission. desy.deacs.orgresearchgate.net While comprehensive studies on trichlorotris(tetrahydrofuran)molybdenum(III) itself are limited, research on analogous molybdenum(III) complexes provides valuable insights into their excited-state dynamics.
Molybdenum(III) complexes, with their d³ electron configuration, can exhibit spin-flip transitions that lead to phosphorescence. These transitions are formally spin-forbidden, but can gain intensity through spin-orbit coupling, which is more significant for molybdenum than for first-row transition metals like chromium(III). Recent studies on various molybdenum(III) complexes have demonstrated weak spin-flip phosphorescence in the NIR-II region (1000-1700 nm). desy.deacs.orgchemrxiv.org
For example, the complex cisfac-[Mo(ddpd)₂]³⁺ (where ddpd is N,N'-dimethyl-N,N'-dipyridin-2-ylpyridine-2,6-diamine) shows an emission peak at 1550 nm. desy.deacs.org However, the excited-state lifetimes of these molybdenum(III) complexes are often very short, on the order of nanoseconds, which is significantly shorter than their chromium(III) counterparts. desy.deacs.org This rapid non-radiative decay is a key challenge in the development of efficient molybdenum(III)-based NIR emitters.
Femtosecond transient absorption spectroscopy and computational studies are employed to understand the factors governing these short lifetimes, such as zero-field splitting and the energies of the spin-flip states. desy.deacs.org These investigations aim to establish design principles for future photoactive molybdenum(III) complexes with improved stability and luminescence properties. desy.deacs.orgresearchgate.net The study of NIR emission from molybdenum complexes is not limited to Mo(III) but also includes other oxidation states and coordination environments, highlighting the rich photophysical behavior of this element. nih.govnih.govacs.org
Reactivity Profiles and Transformative Derivatization Pathways of Trichlorotris Tetrahydrofuran Molybdenum Iii
Ligand Exchange Reactions
The substitution of the three coordinated tetrahydrofuran (B95107) molecules in MoCl₃(thf)₃ is a fundamental aspect of its chemistry, allowing for the introduction of a variety of other ligands. These reactions are influenced by factors such as the nature of the incoming ligand and the reaction conditions.
Substitution with Tertiary Phosphines (PR₃, R = alkyl or aryl)
The reaction of MoCl₃(thf)₃ with tertiary phosphines (PR₃) is a well-established route to a series of phosphine-substituted molybdenum(III) complexes. The stoichiometry and steric bulk of the phosphine (B1218219) ligand play a crucial role in determining the final product.
Formation of [MoCl₃(PR₃)₃], [MoCl₃(thf)(PR₃)₂], and [MoCl₃(thf)₂(PR₃)]
The degree of tetrahydrofuran substitution by tertiary phosphines in MoCl₃(thf)₃ is highly dependent on the steric profile of the incoming phosphine ligand. This allows for the selective synthesis of complexes with varying numbers of phosphine and THF ligands. Generally, the reaction can yield three types of mononuclear complexes: [MoCl₃(thf)₂(PR₃)], [MoCl₃(thf)(PR₃)₂], and fully substituted [MoCl₃(PR₃)₃].
The size of the substituents on the phosphorus atom dictates the extent of ligand exchange. For instance, smaller phosphines can lead to the complete replacement of all three THF ligands, while bulkier phosphines may only substitute one or two.
Table 1: Products of the Reaction of MoCl₃(thf)₃ with Various Tertiary Phosphines
| Incoming Phosphine (PR₃) | Product(s) |
|---|---|
| PMe₂Ph | [MoCl₃(PMe₂Ph)₃] |
| PEt₃ | [MoCl₃(PEt₃)₃] |
This table is generated based on the general reactivity patterns described in the literature. Specific reaction conditions can influence the product distribution.
Tetrahydrofuran Replacement by Phosphine Ligands: Investigations of Trans Effects
Detailed investigations into the mechanism of THF replacement by phosphine ligands have revealed the influence of the trans effect in these octahedral Mo(III) systems. Proton NMR studies have been instrumental in elucidating the stepwise substitution process.
The substitution of THF in mer-MoCl₃(thf)₃ by phosphines proceeds through intermediate species, mer,cis-[MoCl₃(thf)₂(PR₃)] and mer,trans-[MoCl₃(thf)(PR₃)₂]. The initial substitution of a THF ligand that is trans to another THF is kinetically favored. However, the subsequent substitution is directed by the labilizing trans effect of the newly introduced phosphine ligand. This effect dictates that the THF ligand positioned trans to the first phosphine is preferentially replaced, leading to the formation of the mer,trans intermediate. This observation of a phosphine ligand labilizing a THF ligand trans to it provides clear evidence for a trans effect in these ligand substitution reactions for octahedral molybdenum(III).
Reactions with Other Ligands (e.g., Dithiophosphinates)
Following an extensive search of the available scientific literature, no specific information was found regarding the reaction of Trichlorotris(tetrahydrofuran)molybdenum(III) with dithiophosphinate ligands.
Formation of Low-Valent Molybdenum Complexes
Trichlorotris(tetrahydrofuran)molybdenum(III) serves as a critical precursor for the synthesis of low-valent molybdenum complexes, most notably molybdenum(0) dinitrogen complexes, which are of significant interest due to their relevance to biological nitrogen fixation.
Synthesis of Molybdenum(0) Dinitrogen Complexes
The reduction of MoCl₃(thf)₃ in the presence of tertiary phosphines under a dinitrogen (N₂) atmosphere provides a direct route to molybdenum(0) dinitrogen complexes. This transformation typically employs strong reducing agents such as magnesium or sodium amalgam. nih.gov
The general reaction involves the reduction of the Mo(III) center to Mo(0), which then coordinates with dinitrogen and the phosphine ligands present in the reaction mixture. The nature of the phosphine ligand is crucial in stabilizing the resulting low-valent dinitrogen complex.
A notable example is the synthesis of trans-[Mo(N₂)₂(dppe)₂], where dppe is 1,2-bis(diphenylphosphino)ethane (B154495). This complex is formed by the reduction of MoCl₃(thf)₃ with a reducing agent in the presence of dppe under a nitrogen atmosphere. nih.gov Similarly, the use of monodentate phosphines can lead to the formation of complexes such as [Mo(N₂)₂(PMe₂Ph)₄]. nih.gov
Table 2: Examples of Molybdenum(0) Dinitrogen Complexes Synthesized from MoCl₃(thf)₃
| Phosphine Ligand | Reducing Agent | Dinitrogen Complex Product |
|---|---|---|
| PMe₂Ph | Mg or Na/Hg | [Mo(N₂)₂(PMe₂Ph)₄] nih.gov |
This table provides illustrative examples of the synthesis of molybdenum(0) dinitrogen complexes from Trichlorotris(tetrahydrofuran)molybdenum(III).
Utilizing Phosphines with Magnesium or Sodium Amalgam
Trichlorotris(tetrahydrofuran)molybdenum(III), MoCl₃(THF)₃, serves as a versatile precursor for the synthesis of molybdenum(0) complexes, particularly those containing dinitrogen and phosphine ligands. The reaction of MoCl₃(THF)₃ with various tertiary phosphines (PR₃) in the presence of a reducing agent like magnesium or sodium amalgam under a nitrogen atmosphere leads to the formation of stable molybdenum(0) dinitrogen complexes. rsc.org The specific products formed are dependent on the nature of the phosphine ligand used. rsc.org
For instance, the reaction with dimethylphenylphosphine (B1211355) (PMe₂Ph) yields trans-[Mo(N₂)₂(PMe₂Ph)₄], while the use of 1,2-bis(diphenylphosphino)ethane (dppe) results in the formation of trans-[Mo(N₂)₂(dppe)₂]. rsc.org Similarly, other phosphines can be employed to generate a range of molybdenum(0) complexes, such as [Mo(PH₂Ph)₆] and [Mo(Ph₂PCH₂PPh₂)₃]. rsc.org This reductive system provides a reliable pathway to low-valent molybdenum complexes that are crucial in the study of dinitrogen activation.
Examples of Molybdenum(0) Complexes Synthesized from MoCl₃(THF)₃
| Phosphine Ligand | Reducing Agent | Resulting Molybdenum(0) Complex | Reference |
|---|---|---|---|
| Dimethylphenylphosphine (PMe₂Ph) | Magnesium or Sodium Amalgam | trans-[Mo(N₂)₂(PMe₂Ph)₄] | rsc.org |
| 1,2-bis(diphenylphosphino)ethane (dppe) | Magnesium or Sodium Amalgam | trans-[Mo(N₂)₂(dppe)₂] | rsc.org |
| Phenylphosphine (PH₂Ph) | Magnesium or Sodium Amalgam | [Mo(PH₂Ph)₆] | rsc.org |
| Bis(diphenylphosphino)methane (dppm) | Magnesium or Sodium Amalgam | [Mo(dppm)₃] | rsc.org |
Activation of Dinitrogen Ligands in Molybdenum Complexes
The activation of dinitrogen (N₂) is a chemically challenging process due to the high strength of the N≡N triple bond. Molybdenum complexes, often derived from precursors like MoCl₃(THF)₃, have been instrumental in advancing the understanding of N₂ activation. The binding of dinitrogen to a metal center, such as molybdenum, can lead to a weakening of the N-N bond, making it more susceptible to further reactions. This is a key step in processes that mimic biological nitrogen fixation.
Molybdenum(III) complexes, in particular, are effective in cleaving the dinitrogen bond to form metal nitrides (Mo≡N). nih.gov The mechanism of N₂ activation often involves the formation of a bridging μ-N₂ dinuclear intermediate. nih.gov The steric and electronic properties of the supporting ligands play a crucial role in stabilizing the reactive molybdenum species and facilitating the dinitrogen cleavage. For example, bulky amide ligands have been shown to stabilize unsaturated trivalent Mo(III) species, preventing dimerization and allowing for the activation of N₂. nih.gov
Preparation of Molybdenum Hexacarbonyl (Mo(CO)₆) Derivatives
While direct synthesis of Mo(CO)₆ derivatives from MoCl₃(THF)₃ is not the most common route, low-valent molybdenum complexes derived from it can be precursors to carbonyl complexes. More typically, molybdenum hexacarbonyl itself is used as a starting material for the synthesis of its derivatives through the substitution of one or more carbonyl ligands. nih.govresearchgate.net These reactions can be initiated thermally or photochemically. For instance, the thermal replacement of CO in Mo(CO)₆ can lead to the formation of complexes like [Mo(CO)₃(ptapzpy)Br]. nih.gov Another method involves the milder substitution of piperidine (B6355638) ligands in a precursor like cis-[Mo(CO)₄(pip)₂]. nih.gov
Disproportionation Reactions and Oxidation State Interconversions
Trichlorotris(tetrahydrofuran)molybdenum(III) can participate in reactions that involve changes in the oxidation state of the molybdenum center. The chemistry of molybdenum is characterized by its ability to exist in a wide range of oxidation states, from -2 to +6. imoa.info The interconversion between these states is often central to its role in catalysis and synthesis.
The reduction of Mo(III) in MoCl₃(THF)₃ to Mo(0) using reducing agents like magnesium or sodium amalgam is a prime example of an oxidation state interconversion. rsc.org Conversely, Mo(III) can be oxidized to higher oxidation states. For example, Mo(III) precursors can be used to synthesize Mo(IV) and Mo(V) complexes. acs.orgnih.gov The stability of a particular oxidation state is highly dependent on the coordination environment, including the nature of the ligands bound to the molybdenum center.
Role as a Synthetic Precursor in Organic and Organometallic Chemistry
Precursor to Molybdenum(V) and Molybdenum(IV) Complexes
Trichlorotris(tetrahydrofuran)molybdenum(III) is a valuable starting material for the synthesis of molybdenum complexes in higher oxidation states. For instance, it can be a precursor in the synthesis of Mo(V) oxo complexes. One such complex, MoOCl₃(THF)₂, which is a pre-reagent for the Kauffmann olefination, can be formed, and its structure has been characterized. uni-regensburg.de EPR spectroscopy confirms the Mo(V) oxidation state in this compound. uni-regensburg.de
Similarly, MoCl₃(THF)₃ can be used to access Mo(IV) complexes. The synthesis of tetrakis(dithiocarboxylato)molybdenum(IV) complexes, for example, can start from Mo(IV) sources that are themselves accessible from Mo(III) precursors. nih.gov
Molybdenum Complexes Synthesized from MoCl₃(THF)₃
| Target Oxidation State | Example of Synthesized Complex | Synthetic Application/Significance | Reference |
|---|---|---|---|
| Molybdenum(V) | MoOCl₃(THF)₂ | Pre-reagent for Kauffmann olefination | uni-regensburg.de |
| Molybdenum(IV) | Tetrakis(dithiocarboxylato)molybdenum(IV) | Single-source precursors for MoS₂ thin films | nih.gov |
Application in Heterometallic Complex Synthesis (e.g., Molybdenum/Titanium μ-Oxo Complexes)
The utility of MoCl₃(THF)₃ extends to the synthesis of heterometallic complexes, where molybdenum is incorporated alongside other metals. An example is the formation of molybdenum/titanium μ-oxo complexes. While the direct reaction of MoCl₃(THF)₃ is not detailed, related titanium precursors like TiCl₃(THF)₃ are used to generate reactive titanium species that can then react with molybdenum compounds to form these heterometallic structures. acs.org For instance, a three-coordinate titanium complex, Ti(NRAr)₃, can be prepared from TiCl₃(THF)₃ and subsequently reacted with a molybdenum nitride complex to generate a μ-nitrido-bridged intermediate, which then rearranges to form a μ-oxo complex. acs.org This highlights the potential for using well-defined early transition metal precursors like MoCl₃(THF)₃ in the rational design of complex multimetallic architectures.
Development of Molybdenum-Based Catalytic Systems for Alkyne Metathesis
Trichlorotris(tetrahydrofuran)molybdenum(III), MoCl₃(THF)₃, serves as a crucial and versatile starting material for the synthesis of advanced, well-defined molybdenum-based catalysts for alkyne metathesis. orgsyn.orgacs.org While not a direct catalyst itself for this transformation, its reactivity allows for the facile preparation of highly active molybdenum(III) and subsequent molybdenum(VI) alkylidyne complexes. orgsyn.org
A significant pathway involves the use of MoCl₃(THF)₃ to synthesize trisamide complexes, which are precursors to potent alkyne metathesis catalysts. orgsyn.org The synthesis begins with the reaction of MoCl₃(THF)₃ with a lithium anilide, such as lithium N-(tert-butyl)-3,5-dimethylanilide, to yield the trisamidomolybdenum(III) complex. This intermediate can then be transformed into a catalytically active Mo(VI) propylidyne species. orgsyn.org This multi-step synthesis highlights the role of MoCl₃(THF)₃ as a foundational building block in generating sophisticated catalytic systems.
The Fürstner catalyst system, for instance, is derived from such a pathway. The trisamide complex, synthesized from MoCl₃(THF)₃, is activated with a chlorine source like methylene (B1212753) chloride (CH₂Cl₂) to generate the catalytically active species in situ. orgsyn.org This mixture, containing monochloride and methylidyne molybdenum complexes, demonstrates high activity for alkyne metathesis at elevated temperatures (80 °C) and exhibits good tolerance to various functional groups. orgsyn.org
Further advancements have led to the development of catalysts that are active at room temperature. By treating the Mo(VI) propylidyne precursor—derived from the trisamide complex—with phenols, a new class of highly active catalysts is formed. Notably, the catalyst generated with p-nitrophenol displays exceptional activity and broad functional group compatibility, a significant improvement over earlier tungsten-based systems. orgsyn.org
The transformative pathway from the stable MoCl₃(THF)₃ precursor to highly active Mo(VI) alkylidyne catalysts is summarized below.
| Precursor/Intermediate | Reagents | Product | Role/Activity |
|---|---|---|---|
| Trichlorotris(tetrahydrofuran)molybdenum(III) | Lithium N-(tert-butyl)-3,5-dimethylanilide | Tris[N-(tert-butyl)(3,5-dimethylphenyl)-amido]molybdenum(III) | Key intermediate |
| Tris[N-(tert-butyl)(3,5-dimethylphenyl)-amido]molybdenum(III) | 1,1-Dichloropropane, Magnesium | Tris[N-(tert-butyl)(3,5-dimethylphenyl)-amido]molybdenum(VI) propylidyne | Catalyst Precursor |
| Tris[N-(tert-butyl)(3,5-dimethylphenyl)-amido]molybdenum(III) | CH₂Cl₂ (in situ activation) | Mixture of ClMo[N(t-Bu)Ar]₃ and HC≡Mo[N(t-Bu)Ar]₃ | Active alkyne metathesis catalyst at 80 °C orgsyn.org |
| Tris[N-(tert-butyl)(3,5-dimethylphenyl)-amido]molybdenum(VI) propylidyne | p-Nitrophenol | Mo(VI) alkylidyne complex with p-nitrophenoxide ligands | Highly active alkyne metathesis catalyst at room temperature orgsyn.org |
Catalytic Nitrogen Fixation
The conversion of dinitrogen (N₂) into ammonia (B1221849) (NH₃) under mild conditions is a fundamental challenge in chemistry. Trichlorotris(tetrahydrofuran)molybdenum(III) is a key starting material for synthesizing molybdenum(0) phosphine complexes that can bind and activate atmospheric nitrogen, forming the basis for catalytic nitrogen fixation systems. rsc.org
The general strategy involves the chemical reduction of MoCl₃(THF)₃ in the presence of tertiary phosphine ligands under a nitrogen atmosphere. rsc.org This process yields stable molybdenum(0) dinitrogen complexes where the N₂ molecule is coordinated to the metal center. The nature of the phosphine ligand is critical in determining the structure and stability of the resulting complex. rsc.orgacs.org
For example, the reduction of MoCl₃(THF)₃ with magnesium or sodium amalgam in the presence of monodentate phosphines like Phenyl(dimethyl)phosphine (PMe₂Ph) leads to the formation of trans-[Mo(N₂)₂(PMe₂Ph)₄]. When bidentate phosphines such as 1,2-Bis(diphenylphosphino)ethane (dppe) are used, the product is the chelated complex trans-[Mo(N₂)₂(dppe)₂]. rsc.org These complexes are foundational in the study of nitrogen fixation, as the coordinated dinitrogen is "activated" and more susceptible to protonation to form ammonia.
Recent research has also explored mechanochemical methods for nitrogen fixation using molybdenum catalysts. researchgate.net While these studies may utilize different molybdenum precursors like molybdenum triiodide complexes, the underlying principle of using low-valent molybdenum to bind and reduce N₂ is a continuation of the fundamental chemistry established with complexes derived from MoCl₃(THF)₃. These solvent-free, ball-milling conditions represent a novel approach to ammonia synthesis, potentially offering a more sustainable alternative to traditional industrial processes. researchgate.net
The versatility of MoCl₃(THF)₃ as a precursor for various molybdenum(0) complexes relevant to nitrogen fixation is illustrated in the following table.
| Starting Complex | Reducing Agent | Phosphine Ligand (PR₃) | Resulting Molybdenum(0) Complex |
|---|---|---|---|
| Trichlorotris(tetrahydrofuran)molybdenum(III) | Mg or Na/Hg | Phenyl(dimethyl)phosphine (PMe₂Ph) | [Mo(N₂)₂(PMe₂Ph)₄] rsc.org |
| Trichlorotris(tetrahydrofuran)molybdenum(III) | Mg or Na/Hg | 1,2-Bis(diphenylphosphino)ethane (dppe) | [Mo(N₂)₂(dppe)₂] rsc.org |
| Trichlorotris(tetrahydrofuran)molybdenum(III) | Mg or Na/Hg | Phenylphosphine (PH₂Ph) | [Mo(PH₂Ph)₆] rsc.org |
| Trichlorotris(tetrahydrofuran)molybdenum(III) | Mg or Na/Hg | Bis(diphenylphosphino)methane (dppm) | [Mo(dppm)₃] rsc.org |
Advanced Spectroscopic Characterization Techniques in the Study of Trichlorotris Tetrahydrofuran Molybdenum Iii
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For paramagnetic compounds like trichlorotris(tetrahydrofuran)molybdenum(III), specialized NMR techniques are employed.
Paramagnetic Proton NMR Studies for Structural Elucidation and Solution Dynamics
As a d³ metal complex, trichlorotris(tetrahydrofuran)molybdenum(III) is paramagnetic, which significantly influences its ¹H NMR spectrum. The unpaired electrons cause large shifts and broadening of the NMR signals, but these effects can provide valuable structural information.
Studies on related anionic halomolybdate(III) species, such as [MoX₃Y(THF)₂]⁻ (where X and Y can be Cl, Br, or I), demonstrate the utility of ¹H NMR in understanding their behavior in solution. researchgate.netnih.gov For instance, when salts of tetraiodo- and tetrabromo-molybdate(III) complexes are dissolved in dichloromethane (B109758) (CH₂Cl₂), ¹H NMR spectroscopy shows a complete loss of the coordinated tetrahydrofuran (B95107) (THF) ligands. researchgate.netnih.gov In contrast, the tetrachloro-analogue, [MoCl₄(THF)₂]⁻, only loses an average of 1.5 THF ligands per molybdenum atom under similar conditions. researchgate.netnih.gov This analysis of ligand lability provides critical insights into the solution dynamics and stability of these complexes.
¹H NMR and ¹¹B NMR in Derivative Characterization
¹H and ¹¹B NMR are indispensable for characterizing derivatives of molybdenum complexes, particularly those involving boron-based ligands. For example, in the study of borohydride (B1222165) derivatives, these techniques are used to follow reactions and identify products. The ¹¹B NMR spectrum is particularly useful for identifying boron-containing species. For instance, the adduct THF·B₃H₇ can be identified in solution by its characteristic ¹¹B NMR signals at δ -8.23 ppm and -12.99 ppm. rsc.org The subsequent conversion of this adduct to the octahydrotriborate anion, B₃H₈⁻, is confirmed by the appearance of a nonet at δ -30.8 ppm in the ¹¹B NMR spectrum and a corresponding signal for the eight hydrogen atoms at δ 0.14 ppm in the ¹H NMR spectrum. rsc.org These methods allow for precise tracking of the chemical transformations of ligands that may be coordinated to a metal center like molybdenum(III).
Infrared (IR) Spectroscopy for Ligand Vibration Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of molecules and is particularly useful for identifying the types of chemical bonds present. In the study of trichlorotris(tetrahydrofuran)molybdenum(III) and its derivatives, IR spectroscopy is used to confirm the coordination of ligands by observing their characteristic vibrational modes.
The presence of coordinated THF ligands can be confirmed by identifying the C-O-C stretching frequencies, which are shifted compared to free THF. More detailed analyses can be seen in related molybdenum-nitrido complexes, where the metal-ligand vibrations are clearly identified. For example, the Mo≡N stretching vibration in a molybdenum nitrido complex appears around 975 cm⁻¹. scispace.com Upon protonation to form an imido complex ([Mo=NH]²⁺), this metal-nitrogen stretch shifts to a lower frequency. scispace.com Similarly, deuteration causes a predictable shift in the vibration frequency due to the increased mass of the ligand. scispace.com This principle is applied to analyze the coordination environment of trichlorotris(tetrahydrofuran)molybdenum(III), where Mo-Cl and Mo-O stretching vibrations would be expected in the far-IR region, providing direct evidence of the ligand coordination.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The solid-state structure of trichlorotris(tetrahydrofuran)molybdenum(III) has been successfully determined using single-crystal X-ray diffraction. lookchem.com
The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. lookchem.com The structure consists of monomeric octahedral molecules where the three chloride ligands and three THF ligands are arranged in a meridional (mer) fashion. lookchem.com This meridional geometry places two THF ligands trans to each other, with the third trans to a chloride ligand. A similar approach was used to characterize the related compound MoOCl₃(THF)₂, which was found to crystallize in the orthorhombic space group P2₁2₁2₁. uni-regensburg.de
| Parameter | Trichlorotris(tetrahydrofuran)molybdenum(III) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (pm) | 888.4(2) |
| b (pm) | 1281.5(3) |
| c (pm) | 1535.2(3) |
| β (deg) | 92.17(2) |
| Z | 4 |
| Molecular Geometry | Octahedral |
| Ligand Arrangement | Meridional (mer) |
| Data sourced from Hofacker et al. lookchem.com |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons. It is therefore an essential tool for characterizing the electronic state of paramagnetic Mo(III) (a d³ ion). The Mo(III) center in trichlorotris(tetrahydrofuran)molybdenum(III) has a spin state of S = 3/2 in its high-spin configuration or S = 1/2 in its low-spin configuration.
EPR studies on analogous low-spin Mo(III) d³ complexes reveal important details about their electronic structure. For example, the dinitrogen complex [Mo(III)(HIPTN₃N)]N₂ is a rare low-spin (S = 1/2) d³ system. researchgate.net Its EPR spectrum is characterized by a near-axial g-tensor, which provides information about the electronic ground state and reveals distortions from ideal symmetry, such as those caused by the pseudo Jahn-Teller effect. researchgate.net For Mo(V) species, which have one unpaired electron (S = 1/2), a characteristic EPR signal with a g-value around 1.94-1.95 is often observed. uni-regensburg.de By analogy, the EPR spectrum of trichlorotris(tetrahydrofuran)molybdenum(III) would provide definitive information on its spin state and the symmetry of the electron environment around the molybdenum center.
UV/Visible (UV/Vis) Spectroscopy for Electronic Transitions
UV/Visible (UV/Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between orbitals. For transition metal complexes like trichlorotris(tetrahydrofuran)molybdenum(III), the UV/Vis spectrum is typically dominated by d-d transitions and charge-transfer bands.
The d-d transitions involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital. For an octahedral Mo(III) complex, this corresponds to transitions from the t₂g set of orbitals to the eg set. These transitions are often weak in intensity due to selection rules. bath.ac.uk Charge-transfer transitions, which involve the movement of an electron between the metal and the ligands (either ligand-to-metal, LMCT, or metal-to-ligand, MLCT), are typically much more intense. bath.ac.uk The specific energies (wavelengths) of these absorptions provide information about the splitting of the d-orbitals and the nature of the metal-ligand bonding. For instance, UV/Vis data has been reported for the related MoOCl₃(THF)₂ complex in solution, aiding in its characterization. uni-regensburg.de
| Transition Type | Description | Typical Intensity (ε, L mol⁻¹ cm⁻¹) |
| d-d transition | Electron moves between d-orbitals on the metal center (e.g., t₂g → eg) | Weak (1 - 100) |
| Charge Transfer (CT) | Electron moves between metal and ligand orbitals (LMCT or MLCT) | Strong (>10,000) |
| Information based on general principles of UV/Vis spectroscopy of transition metal complexes. bath.ac.uk |
Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Structure Elucidation
A thorough review of scientific literature reveals a notable absence of published research specifically detailing the use of Magnetic Circular Dichroism (MCD) spectroscopy for the electronic structure elucidation of Trichlorotris(tetrahydrofuran)molybdenum(III). While MCD spectroscopy is a powerful technique for probing the electronic transitions of paramagnetic species, and has been applied to various other molybdenum-containing complexes, no specific studies or corresponding data tables for Trichlorotris(tetrahydrofuran)molybdenum(III) are available in the reviewed sources.
Investigations into the spectroscopic properties of this compound have been documented using other methods, such as paramagnetic proton NMR, but the application of MCD to probe its d-d and charge-transfer transitions has not been reported. Therefore, a detailed analysis, including research findings and data tables concerning the MCD spectrum of Trichlorotris(tetrahydrofuran)molybdenum(III), cannot be provided at this time.
Theoretical and Computational Investigations of Trichlorotris Tetrahydrofuran Molybdenum Iii Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry due to its favorable balance of computational cost and accuracy. For molybdenum(III) complexes, DFT is widely used to investigate their geometry, electronic structure, and reaction energetics.
While specific DFT studies solely focused on trichlorotris(tetrahydrofuran)molybdenum(III) are not extensively documented in the literature, the methodologies applied to closely related molybdenum complexes provide a clear indication of the common computational approaches. For instance, in the study of a related molybdenum oxochloride complex, MoOCl3(THF)2, DFT calculations were performed using the B3LYP exchange-correlation functional with a def2-TZVP basis set. uni-regensburg.de Such a computational setup is typical for transition metal complexes, providing reliable geometric parameters and electronic properties.
In investigations of molybdenum-mediated dinitrogen (N2) splitting involving a similar precursor, MoI3(thf)3, DFT calculations have been employed to map out the reaction pathways. nih.gov These studies often utilize functionals like PBE with a triple-zeta quality basis set (Def2-TZVP), incorporating corrections for dispersion effects (e.g., Grimme's D3) and solvation (e.g., Conductor-like Polarizable Continuum Model, CPCM). nih.gov These calculations can determine the Gibbs free energy profiles of reactions, helping to identify intermediates and transition states. nih.gov
For trichlorotris(tetrahydrofuran)molybdenum(III), DFT calculations would be instrumental in determining key properties such as the Mulliken charges on the atoms, the spin density distribution, and the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). The singly occupied molecular orbital (SOMO) is of particular interest in this d3 molybdenum(III) complex, as its character dictates the compound's reactivity. In the related MoOCl3(THF)2, DFT calculations have shown that the SOMO is predominantly located on the chlorine atoms, identifying them as the most reactive sites. uni-regensburg.de
Table 1: Representative DFT Functionals and Basis Sets for Molybdenum Complexes
| Functional | Basis Set | Common Applications |
| B3LYP | def2-TZVP | Geometry optimization, electronic structure, vibrational frequencies |
| PBE | Def2-TZVP | Reaction mechanisms, thermodynamic calculations |
| M06 | 6-311+G(d,p) | Systems with significant non-covalent interactions |
This table is generated based on computational methodologies reported for related molybdenum complexes.
Ab Initio Multi-reference Calculations for Electronic Structure and Excited States
While DFT is a powerful tool, it can sometimes be inadequate for systems with significant static (or strong) correlation, which can arise in transition metal complexes with multiple low-lying electronic states. In such cases, ab initio multi-reference methods are necessary to provide a more accurate description of the electronic structure and excited states. barbatti.org
Molybdenum(III), with its d3 electronic configuration, can exhibit multi-reference character, particularly in its excited states or along reaction coordinates where bond breaking and formation occur. Methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2 or NEVPT2) are well-suited for these situations. arxiv.org These methods explicitly treat the most important electronic configurations, providing a more robust description of the wavefunction.
Computational Modeling of Reactivity and Mechanistic Pathways (e.g., N2 Activation)
Trichlorotris(tetrahydrofuran)molybdenum(III) is a valuable precursor in the synthesis of low-valent molybdenum complexes that are active in small molecule activation, most notably the activation of dinitrogen (N2). researchgate.netrsc.org Computational modeling plays a pivotal role in elucidating the intricate mechanisms of these reactions.
DFT calculations have been successfully applied to model the activation of N2 by molybdenum(III) complexes. scispace.com These studies can map out the potential energy surface for the entire catalytic cycle, from the initial binding of N2 to the molybdenum center to its subsequent reduction and functionalization. For example, in a study of N2 splitting by a molybdenum complex derived from MoI3(thf)3, DFT calculations revealed a multi-step mechanism involving the formation of a dinuclear μ-(η¹:η¹)-N2-bridged intermediate prior to the cleavage of the N-N bond. nih.gov
The calculated Gibbs free energy profile for such a reaction provides quantitative insights into the feasibility of each step. For instance, the conversion of an initial N2 complex to a dinuclear bridged species and the subsequent N-N bond cleavage can be analyzed in terms of their activation barriers and reaction energies. nih.gov
Table 2: Calculated Gibbs Free Energy Changes for a Model N2 Conversion by a Molybdenum Complex
| Reaction Step | ΔG (kcal/mol) |
| N2 Binding | -5.2 |
| Formation of Bridged Dimer | +10.8 |
| N-N Bond Cleavage | -25.7 |
Data adapted from a DFT study on a related molybdenum pincer complex for illustrative purposes. nih.gov
These computational models can also explore the role of different ligands and reaction conditions on the efficiency of N2 activation, guiding the rational design of more effective catalysts.
Prediction of Structural and Electronic Properties
Computational methods are not only used to study reactivity but also to predict the fundamental structural and electronic properties of molecules. For trichlorotris(tetrahydrofuran)molybdenum(III), theoretical calculations can provide valuable data that complements experimental characterization.
In terms of electronic properties, DFT can be used to calculate the ionization potential, electron affinity, and the electronic density of states (DOS). The DOS provides a picture of the distribution of molecular orbitals and their contributions from different atoms and atomic orbitals. For molybdenum complexes, the partial DOS can reveal the extent of d-orbital participation in the frontier orbitals. rsc.org Furthermore, theoretical calculations can predict spectroscopic properties, such as the vibrational frequencies in the infrared spectrum and the electronic transitions in the UV-Vis spectrum, which can then be compared with experimental data for validation.
Q & A
Q. What are the standard synthetic routes for trichlorotris(tetrahydrofuran)molybdenum(III), and what experimental conditions are critical for high yield?
The complex is synthesized by reacting molybdenum(III) chloride with tetrahydrofuran (THF) under inert conditions. Critical parameters include maintaining an anhydrous environment, using stoichiometric THF, and ensuring prolonged reaction times (e.g., 24–72 hours) for complete ligand substitution. Variations in solvent purity or moisture content can lead to side products like binuclear species .
Q. How should trichlorotris(tetrahydrofuran)molybdenum(III) be handled and stored to maintain stability?
The compound is moisture-sensitive and must be stored under inert gas (argon or nitrogen) in sealed containers. Handling requires glovebox or Schlenk line techniques to prevent hydrolysis. Prolonged exposure to air results in oxidation, degrading its reactivity .
Q. What spectroscopic and crystallographic methods are recommended for characterizing trichlorotris(tetrahydrofuran)molybdenum(III)?
- X-ray crystallography confirms the octahedral geometry with three THF ligands coordinated to Mo(III).
- UV-Vis spectroscopy monitors electronic transitions typical of d² Mo(III) centers (e.g., absorption bands at 450–600 nm).
- ¹H NMR in deuterated THF can track ligand exchange equilibria, though paramagnetic broadening may limit resolution .
Q. What are the common ligands used to replace tetrahydrofuran in coordination chemistry studies with this complex?
Tertiary phosphines (PR₃, where R = alkyl/aryl) are frequently substituted for THF. Smaller ligands (e.g., PMe₃) favor tris-phosphine complexes ([MoCl₃(PR₃)₃]), while bulkier ligands (e.g., PPh₃) yield mixed THF-phosphine adducts ([MoCl₃(thf)(PR₃)₂]) .
Advanced Research Questions
Q. How does the solution equilibrium of trichlorotris(tetrahydrofuran)molybdenum(III) affect its reactivity in catalytic applications?
In THF or dichloromethane, the complex exists in equilibrium:
This dimerization reduces available monomeric species, impacting catalytic activity. Reactivity can be tuned by adjusting solvent polarity or adding Lewis acids to shift equilibrium .
Q. What strategies can mitigate batch-to-batch variability in the synthesis of trichlorotris(tetrahydrofuran)molybdenum(III)?
Key strategies include:
Q. What role does trichlorotris(tetrahydrofuran)molybdenum(III) play in the synthesis of transition metal phosphide nanoparticles?
The complex serves as a Mo(III) precursor in nanoparticle synthesis. For example, reacting it with P(SiMe₃)₃ and hexadecylamine (HDA) in THF produces monodisperse molybdenum phosphide nanoparticles (1.3 ± 0.2 nm). The THF ligands enhance solubility, while HDA acts as a capping agent to control particle size .
Q. How do steric and electronic effects of tertiary phosphines influence the products formed in ligand substitution reactions?
- Steric effects : Bulky ligands (e.g., PPh₃) favor partial THF retention due to hindered coordination, forming [MoCl₃(thf)(PR₃)₂].
- Electronic effects : Electron-donating groups (e.g., PMe₃) stabilize low-valent Mo(0) species in reductive environments, enabling applications in nitrogen fixation (e.g., [Mo(N₂)₂(PMe₂Ph)₄]) .
Data Contradiction Analysis
- Synthetic yields : Reported yields vary (60–90%) due to differences in THF purity or reaction scale. Smaller batches (<1 g) under rigorous anhydrous conditions achieve higher reproducibility .
- Solution stability : Conflicting reports on dimerization equilibrium constants highlight the need for solvent-specific characterization (e.g., UV-Vis in THF vs. dichloromethane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
